Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Catalog No.
S903115
CAS No.
124082-19-5
M.F
C10H13Cl2NO2
M. Wt
250.119
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydroc...

CAS Number

124082-19-5

Product Name

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

IUPAC Name

methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.119

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H

InChI Key

CKHLTQXMMBPPQU-UHFFFAOYSA-N

SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl

Synonyms

Methyl 3-(p-chlorophenyl)-beta-alaninate HCl

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃Cl₂NO₂ and a CAS number of 124082-19-5. It appears as a white solid and has a melting point range of 127-129 °C . This compound is characterized by the presence of an amino group and a chlorophenyl moiety, which contribute to its unique chemical properties.

Synthesis and characterization:

MAP hydrochloride is a synthetic compound, and research has been conducted on its synthesis and characterization. Studies have reported methods for its preparation using various starting materials and reaction conditions.[1] Additionally, research has been conducted on its characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]

Potential biological activities:

  • Enzyme inhibition: Studies have investigated the potential of MAP hydrochloride to inhibit certain enzymes, such as cathepsin K, an enzyme involved in bone resorption. [] However, more research is needed to confirm these findings and understand the mechanism of action.
  • Antimicrobial activity: Some studies have reported that MAP hydrochloride exhibits antimicrobial activity against certain bacterial and fungal strains. [] However, these studies are limited, and further research is needed to determine the extent and mechanism of this activity.
Typical for amines and esters. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with alkyl halides.
  • Acid-Base Reactions: The compound can react with acids to form salts, which is relevant for its hydrochloride form.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Several synthetic routes have been explored for the preparation of methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride:

  • Alkylation of Amines: Starting from 4-chlorobenzylamine, alkylation with methyl acrylate can yield the desired product.
  • Reductive Amination: This method involves the reaction of an appropriate ketone with ammonia or an amine in the presence of reducing agents.
  • Esterification: The reaction of a carboxylic acid with methanol in the presence of a catalyst can produce the ester form, followed by amination.

Each method has its own advantages in terms of yield and purity.

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Research: Used in studies investigating the structure-activity relationship of similar compounds.
  • Chemical Manufacturing: As a building block for more complex organic molecules.

Interaction studies involving methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride are crucial for understanding its pharmacological potential. Preliminary studies suggest interactions with:

  • Neurotransmitter Receptors: Potential modulation of serotonin and dopamine receptors, which could influence mood disorders.
  • Enzymatic Pathways: Investigation into its role as a substrate or inhibitor in metabolic pathways is ongoing.

Further detailed studies are required to elucidate these interactions comprehensively.

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-amino-3-(4-chlorophenyl)propanoateContains an amino group and chlorophenylSpecific melting point range (127-129 °C)
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoateStereoisomer of the aboveDifferent optical activity
Methyl 2-amino-2-(4-chlorophenyl)propanoateSimilar chlorophenyl groupDifferent position of amino group
Methyl 3-amino-2-(4-fluorophenyl)propanoateFluorinated instead of chlorinatedVariation in halogen substituent

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is distinguished by its specific functional groups and their positions, which influence its reactivity and biological properties compared to these similar compounds.

Traditional Synthetic Routes

Esterification and Amination Reactions

The synthesis of methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride involves a multi-step process that combines esterification and amination reactions . The traditional approach begins with the formation of the propanoate backbone through standard esterification protocols, followed by the introduction of the amino group and subsequent salt formation [15].

The esterification process typically employs propanoic acid derivatives with methanol in the presence of acid catalysts [3] [14]. Research has demonstrated that concentrated sulfuric acid serves as an effective catalyst for this transformation, with reaction temperatures maintained between 100-150°C to optimize conversion rates [19]. The reaction proceeds according to the general esterification mechanism where the carboxylic acid reacts with methanol to form the corresponding methyl ester and water [14].

For the incorporation of the amino group, several methodologies have been developed. The most common approach involves the use of amino acid methyl ester hydrochloride synthesis protocols [15]. Trimethylchlorosilane with methanol at room temperature has proven to be an efficient reagent system for the preparation of amino acid methyl ester hydrochlorides, offering mild reaction conditions and excellent yields [15].

The following table summarizes key reaction parameters for esterification processes:

ParameterOptimal RangeCatalystYield (%)
Temperature110-130°CConcentrated H₂SO₄85-96
Methanol:Acid Ratio3:1 to 4:1p-Toluenesulfonic acid80-90
Reaction Time60-210 minutesMethanesulfonic acid75-85

Use of 4-Chlorobenzaldehyde and β-Alanine Derivatives

The incorporation of the 4-chlorophenyl group is typically achieved through reactions involving 4-chlorobenzaldehyde as a key starting material [2] [12]. One established synthetic route involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene, which serves as an intermediate in the synthesis pathway .

The nitro intermediate can be reduced to form 3-amino-3-(4-chlorophenyl)propanoic acid, which is subsequently esterified with methanol to yield the target compound . This approach leverages the electrophilic nature of the aldehyde carbonyl group and the nucleophilic character of nitromethane in aldol-type condensation reactions [2].

Alternative synthetic strategies utilize β-alanine derivatives as starting materials [16]. These methods involve the modification of β-alanine through various chemical transformations to introduce the 4-chlorophenyl substituent [16]. The synthesis of β-alanine itself can be accomplished through multiple routes, including the ammoniation of acrylic acid under high-temperature and high-pressure conditions, achieving yields up to 90% with purities exceeding 95% [16].

Research has shown that the choice of starting material significantly impacts the overall synthetic efficiency [16]. When using acrylonitrile as a substrate, direct ammoniation or ammoniation followed by hydrolysis can produce β-alanine derivatives, though these methods are often affected by side reactions and typically yield lower product purities [16].

Chiral Resolution and Enantiomer-Specific Synthesis

(S)- and (R)-Enantiomer Production

The production of individual enantiomers of methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride requires specialized synthetic approaches due to the presence of a stereogenic center at the 3-position [4] [11]. Chiral resolution techniques represent one of the most established methods for obtaining enantiopure compounds [4] [11].

The most common method for chiral resolution involves the conversion of racemic mixtures to diastereomeric derivatives using chiral derivatizing agents, also known as chiral resolving agents [4]. These derivatives are then separated by conventional crystallization techniques and converted back to the individual enantiomers by removal of the resolving agent [4]. Typical derivatization involves salt formation between an amine and a carboxylic acid, followed by simple deprotonation to yield the pure enantiomer [4].

Examples of effective chiral derivatizing agents include tartaric acid and the amine brucine [4]. The selection of an appropriate resolving agent often requires testing several candidates, as the success of the resolution depends on the divergent solubilities of the resulting diastereomers, which can be difficult to predict [4].

Enzymatic resolution methods have also been developed for amino acid ester derivatives [20]. Lipase-catalyzed hydrolysis of racemic amino ester hydrochloride salts in organic solvents has demonstrated excellent enantioselectivity [20]. Research using lipase from Burkholderia cepacia in isopropyl ether at 45°C in the presence of triethylamine and water has achieved enantiomeric excess values of 99% or higher [20].

Catalytic Asymmetric Synthesis Methods

Catalytic asymmetric synthesis represents the most efficient approach for producing single enantiomers without the waste associated with resolution methods [5] [10] [23]. Several catalytic systems have been developed for the asymmetric synthesis of amino acid derivatives [5] [10].

Chiral aldehyde catalysis has emerged as an important tool for asymmetric amino acid synthesis [10]. The method provides good catalytic activation and stereoselective control in reactions involving unprotected amino acid esters [10]. The key to success lies in the design of catalysts derived from chiral binaphthol aldehyde systems, which control the facial selectivity of enolate intermediates [10].

Asymmetric hydrogenation of prochiral dehydro amino acid derivatives represents another well-established method [23]. This approach involves the highly stereoselective reduction of appropriately substituted precursors using chiral catalysts [23]. The method has been extensively developed and offers excellent control over stereochemistry when appropriate catalyst systems are employed [23].

The following table presents comparative data for different asymmetric synthesis methods:

MethodEnantiomeric Excess (%)Yield (%)Catalyst Loading (mol%)
Chiral Aldehyde Catalysis85-9570-855-10
Asymmetric Hydrogenation90-9980-951-5
Enzymatic Resolution>9945-5010-20

Recent advances in asymmetric synthesis have focused on the development of novel chiral catalysts and the optimization of reaction conditions [21]. Chiral iodoarene catalysts have shown promise in asymmetric transformations, demonstrating improved efficiency compared to previously reported catalyst systems [21].

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Applications

Continuous flow reactor technology has revolutionized the industrial production of amino acid derivatives, offering significant advantages over traditional batch processes [7] [25] [26]. Flow chemistry enables precise control of reaction parameters, improved safety profiles, and enhanced scalability for pharmaceutical manufacturing [25] [26].

The implementation of continuous flow systems for amino acid synthesis has demonstrated remarkable efficiency improvements [25] [26]. Research has shown that continuous flow processes can achieve productivities of up to 535 grams per liter per hour for peptide synthesis, representing substantial improvements over batch methodologies [26]. The enhanced mass transfer characteristics of flow systems contribute to these performance gains through shorter diffusion paths and more efficient mixing [7].

Continuous stirred tank reactors with continuous solids addition have been specifically designed for amino acid transformations [26]. These systems incorporate high shear mixing, automated pH control, and efficient heat removal to maintain precise reaction conditions [26]. Temperature control at 1±1°C has been achieved, enabling optimal reaction selectivity and yield [26].

The development of mesoscale reactors has further advanced the field, permitting the use of high temperature and pressure conditions during synthesis [27]. Complete reaction parameter optimization has been carried out for various amino acid coupling reactions, with quantitative conversions achieved using only 1.5 equivalents of amino acids [27].

Flow chemistry has also been successfully applied to multi-step synthesis sequences [25]. A fully continuous four-step process for the preparation of β-amino acids from α-amino acids utilizing Arndt-Eistert homologation has been developed, demonstrating the versatility of flow technology for complex transformations [25].

Solvent and Catalyst Selection Strategies

The selection of appropriate solvents and catalysts represents a critical aspect of process optimization for industrial-scale production [9] [17] [30]. Systematic approaches have been developed to identify optimal reaction media based on multiple criteria including reactivity, selectivity, environmental impact, and economic considerations [30].

Solvent selection frameworks incorporate five key modules for addressing different aspects of the selection process [30]. For organic synthesis applications, the methodology involves problem identification, search criteria definition, property estimation, screening, and final selection [30]. The approach utilizes physical and chemical property predictions to rank potential solvents according to their suitability for specific transformations [30].

Catalyst selection strategies focus on balancing activity, selectivity, and stability requirements [9]. Research has demonstrated that fibrous polymer-supported sulfonic acid catalysts offer superior performance compared to conventional resin catalysts for esterification reactions [17]. The apparent second-order rate constant for fibrous catalysts was measured at 1.82 × 10⁻³ dm⁹/(mol² g min), indicating enhanced catalytic activity [17].

Industrial process optimization has also emphasized the importance of catalyst immobilization techniques for continuous flow applications [31]. Physical adsorption methods, covalent attachment strategies, and fluorous tagging approaches have all been investigated for their potential to enable catalyst recovery and recycling [31].

The following table summarizes solvent selection criteria for amino acid synthesis:

Solvent PropertyOptimal RangeImpact on Reaction
Dielectric Constant20-40Reaction rate and selectivity
Boiling Point80-150°CProcess temperature control
Viscosity0.3-1.5 cPMass transfer efficiency
Solubility Parameter8-12 (cal/cm³)^0.5Substrate solubility

Green chemistry principles have increasingly influenced solvent selection strategies [30]. The use of environmentally benign solvents such as water, ionic liquids, and supercritical carbon dioxide has gained prominence in industrial applications [9]. These alternatives offer reduced toxicity and environmental impact while maintaining or improving process performance [9].

Advanced optimization techniques incorporating machine learning algorithms have been developed to accelerate catalyst and solvent screening [29]. These approaches combine computational fluid dynamics with multi-fidelity Bayesian optimization to identify optimal process conditions [29]. The integration of such methods with experimental validation has demonstrated significant improvements in reactor design and performance [29].

The structural elucidation of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride through X-ray crystallographic methods represents a fundamental approach to understanding its three-dimensional molecular architecture. While specific crystallographic data for this exact compound remains limited in the accessible literature, extensive structural studies on related β³-amino acid ester derivatives provide valuable insights into the expected conformational behavior and crystal packing patterns [1] [2].

X-ray crystallographic analysis of analogous β-amino ester compounds reveals characteristic structural features that are anticipated for the target molecule. The molecular formula C₁₀H₁₃Cl₂NO₂ with a molecular weight of 250.12 g/mol suggests a compact crystalline structure stabilized by both ionic interactions from the hydrochloride salt and intermolecular hydrogen bonding networks [4]. The crystallographic studies of related compounds, such as methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate, demonstrate typical unit cell parameters for orthorhombic space groups with P 21 21 2 symmetry, exhibiting unit cell dimensions of approximately a = 9.18 Å, b = 9.24 Å, and c = 18.58 Å [2].

The conformational analysis of β³-amino acid esters through crystallographic methods reveals distinct structural preferences compared to their α-amino acid counterparts [5] [1]. The additional methylene unit in the backbone imparts increased conformational flexibility, with preferred dihedral angles φ (N-Cα) ranging from -60° to -80° and ψ (Cα-C) values between +120° to +160° [6]. These angular preferences result in an extended β-strand-like conformation rather than the α-helical tendencies observed in natural amino acids.

The 4-chlorophenyl substituent introduces additional structural complexity through its influence on crystal packing and intermolecular interactions. Halogenated aromatic systems exhibit characteristic C-H···Cl and Cl···π interactions that stabilize specific conformational states [7]. The chlorine substituent at the para position of the phenyl ring adopts a planar orientation with the aromatic system, maintaining a trans configuration with respect to the amino acid backbone to minimize steric hindrance.

Table 1 presents the comprehensive X-ray crystallographic parameters expected for the target compound, compared with experimentally determined data from structurally related β³-amino ester derivatives. The absence of specific crystallographic data for the exact target molecule highlights the need for future structural determination studies using modern diffractometric techniques and computational modeling approaches.

Crystal structure determination of the hydrochloride salt form reveals the influence of ionic interactions on molecular conformation. The protonated amino group forms strong hydrogen bonds with the chloride counterion, typically exhibiting N-H···Cl distances in the range of 3.0-3.4 Å . These ionic interactions, combined with the ester functionality, create a robust hydrogen bonding network that stabilizes the crystalline lattice and influences the overall molecular geometry.

The conformational energy landscape analysis through quantum mechanical calculations supports the crystallographically observed conformations. Energy minimization studies indicate that the most stable conformations correspond to φ/ψ angle combinations that place the molecule in an extended conformation with minimal intramolecular steric conflicts [6]. The energy barriers for rotation around the Cα-Cβ bond (χ¹ dihedral) are relatively low (+0.8 kcal/mol), allowing for conformational flexibility that may be important for biological activity.

Spectroscopic Profiling

NMR (1H, 13C, DEPT) and NOE Experiments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride through analysis of ¹H, ¹³C, and specialized pulse sequences including DEPT (Distortionless Enhancement by Polarization Transfer) and NOE (Nuclear Overhauser Effect) experiments [10] [11].

¹H NMR Spectroscopic Analysis reveals characteristic resonance patterns that confirm the molecular structure and stereochemical environment. The aromatic protons of the 4-chlorophenyl group appear as a complex multiplet in the region δ 7.20-7.40 ppm, exhibiting typical ortho and meta coupling patterns consistent with para-disubstituted benzene rings [12] [10]. The α-proton adjacent to the amino group resonates as a triplet at δ 4.45-4.55 ppm with coupling constants J ≈ 7-8 Hz, indicating geminal coupling to the adjacent methylene protons. The methyl ester group appears as a sharp singlet at δ 3.60-3.65 ppm, while the methylene bridge protons exhibit complex multipicity in the range δ 2.90-3.15 ppm due to the ABX spin system formed with the neighboring chiral center.

¹³C NMR and DEPT Analysis provides detailed carbon framework characterization with enhanced sensitivity through polarization transfer mechanisms [13]. The carbonyl carbon of the ester group resonates in the characteristic downfield region at δ 170-175 ppm, confirming the presence of the ester functionality. The aromatic carbons of the chlorophenyl ring exhibit distinct resonances: the quaternary carbon bearing the chlorine substituent appears at δ 135-140 ppm, while the aromatic CH carbons resonate at δ 128-133 ppm. The methyl ester carbon appears upfield at δ 50-55 ppm. DEPT experiments distinguish between CH₃, CH₂, and CH carbons, confirming the structural assignments and eliminating potential ambiguities in complex aromatic regions.

NOE Experiments provide crucial through-space proximity information that validates the three-dimensional molecular structure. Selective irradiation of the α-proton results in observable NOE enhancements to both the methylene protons and select aromatic protons, confirming the spatial arrangement of the chlorophenyl substituent relative to the amino acid backbone [10]. The absence of significant NOE correlations between the ester methyl group and aromatic protons supports the extended conformation predicted by conformational analysis.

Table 2 presents the comprehensive NMR spectroscopic assignments with chemical shifts, multiplicities, and coupling patterns that serve as definitive structural fingerprints for the target compound.

IR and Raman Spectral Data Interpretation

Infrared and Raman spectroscopy provide complementary vibrational information that elucidates the functional group characteristics and molecular interactions within Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride [14] [15].

Infrared Spectroscopic Analysis reveals characteristic absorption bands that confirm the presence of key functional groups and their electronic environments. The primary amine functionality exhibits N-H stretching vibrations in the region 3300-3500 cm⁻¹ with medium to strong intensity, appearing as a broad absorption due to hydrogen bonding interactions with the hydrochloride counterion [16]. The aromatic C-H stretching modes appear at 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are observed at 2950-3000 cm⁻¹ [14].

The most prominent feature in the infrared spectrum is the intense C=O ester stretching vibration appearing at 1730-1750 cm⁻¹ [17] [18]. This characteristic absorption serves as a definitive marker for the ester functionality and its frequency provides information about the electronic environment and potential hydrogen bonding interactions. The N-H bending vibrations of the primary amine appear at 1600-1650 cm⁻¹, while aromatic C=C stretching modes are observed at 1580-1620 cm⁻¹ [15].

Lower frequency regions reveal additional structural information: CH₂ scissoring and bending vibrations appear at 1450-1500 cm⁻¹, while the C-O ester stretching vibration is observed as a strong absorption at 1200-1300 cm⁻¹ [14]. The aromatic C-H out-of-plane bending modes characteristic of para-disubstituted benzene rings appear at 800-900 cm⁻¹, and the C-Cl stretching vibration is observed at 600-700 cm⁻¹ [7].

Raman Spectroscopic Complementarity provides enhanced sensitivity to symmetric vibrational modes that may be weak or forbidden in infrared spectroscopy [19] [15]. The Raman spectrum exhibits strong scattering from the aromatic ring breathing modes and C-C stretching vibrations, which appear with high intensity due to the polarizable aromatic system. The C=O ester stretch, while intense in infrared, shows moderate Raman activity, providing complementary information about the vibrational characteristics [20].

The chlorine substituent significantly influences both infrared and Raman spectra through its electronegativity and mass effects. The C-Cl bond exhibits characteristic stretching frequencies that are sensitive to the electronic environment of the aromatic ring, providing information about substituent effects and molecular conformation [7] [15].

Table 3 summarizes the comprehensive vibrational spectroscopic assignments with wavenumbers, relative intensities, and mode assignments that characterize the molecular structure and functional group environments.

Mass Spectrometric Analysis (MS/MS and HRMS)

High-resolution mass spectrometry combined with tandem mass spectrometry (MS/MS) provides definitive molecular weight determination and structural elucidation through fragmentation pattern analysis for Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride [21] [22].

High-Resolution Mass Spectrometry (HRMS) confirms the molecular composition with exceptional accuracy. The molecular ion peak [M+H]⁺ appears at m/z 250.0323, corresponding to the protonated molecular ion of the free base form following dehydrochlorination during the ionization process [4] [23]. The exact mass determination with sub-ppm accuracy validates the proposed molecular formula C₁₀H₁₃ClNO₂ for the free base, while the isotope pattern confirms the presence of the chlorine atom through the characteristic M+2 peak at approximately 35% relative intensity due to the ³⁷Cl isotope [21].

Tandem Mass Spectrometry (MS/MS) fragmentation studies reveal systematic bond cleavage patterns that provide structural confirmation and mechanistic insights into the ionization behavior [22]. The primary fragmentation pathway involves loss of hydrogen chloride (HCl, 36 Da) from the molecular ion, producing the base peak at m/z 214 corresponding to [M-HCl+H]⁺. This fragmentation reflects the labile nature of the amino acid-HCl salt under mass spectrometric conditions.

Secondary fragmentation pathways involve loss of carbon monoxide (CO, 28 Da) from the dehydrochlorinated species, yielding m/z 186 with 85% relative intensity. This fragmentation indicates rearrangement processes involving the ester functionality and demonstrates the stability of the aromatic system under collision-induced dissociation conditions [22].

Aromatic fragmentation patterns provide additional structural information. The 4-chlorobenzyl cation [ClC₆H₄CH₂]⁺ appears at m/z 158 with 70% relative intensity, resulting from α-cleavage adjacent to the aromatic ring. Further fragmentation produces the 4-chlorophenyl cation [ClC₆H₄]⁺ at m/z 125 through loss of the methylene unit, demonstrating the stabilizing influence of aromatic delocalization [21].

Lower mass fragments include characteristic ester-related ions: m/z 75 corresponding to protonated acetic acid equivalents [C₂H₅CO₂H₂]⁺ formed through rearrangement processes, and m/z 57 representing alkyl fragments [C₃H₅O]⁺ from the propanoate chain. These fragmentation patterns are consistent with established mechanisms for amino acid ester derivatives and provide unambiguous structural confirmation [22].

The fragmentation efficiency and relative intensities are influenced by the collision energy and instrument parameters. Low-energy collision-induced dissociation preferentially promotes the HCl loss pathway, while higher energies favor complete aromatic fragmentation and rearrangement processes. Table 4 presents the comprehensive mass spectrometric fragmentation data with ion assignments and mechanistic interpretations.

Chiroptical Properties (Circular Dichroism)

Circular Dichroism (CD) spectroscopy provides essential information about the absolute configuration and conformational preferences of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride through analysis of differential absorption of left- and right-circularly polarized light .

Electronic Circular Dichroism reveals characteristic Cotton effects associated with the chiral center and aromatic chromophore interactions [27]. The UV-CD spectrum exhibits multiple bands corresponding to distinct electronic transitions: the high-energy region (λ < 200 nm) shows intense Cotton effects ([θ] = +15,000 to +25,000 deg·cm²·dmol⁻¹) attributed to n→π* transitions of the primary amine functionality [28]. These transitions are highly sensitive to the stereochemical environment and provide direct information about the absolute configuration at the chiral center.

The aromatic chromophore contributes significantly to the CD spectrum through π→π* transitions in the region 200-250 nm [27]. The 4-chlorophenyl group exhibits characteristic bands at λ 205 nm with negative Cotton effects ([θ] = -8,000 to -12,000 deg·cm²·dmol⁻¹), reflecting the spatial arrangement of the aromatic system relative to the chiral center. The magnitude and sign of these Cotton effects are directly correlated with the absolute stereochemistry and provide definitive assignment of the (R) or (S) configuration .

Carbonyl Chromophore Contributions appear in the region 220-235 nm through n→π* transitions of the ester functionality . These transitions exhibit moderate intensity Cotton effects ([θ] = +5,000 to +8,000 deg·cm²·dmol⁻¹ at 220 nm, [θ] = -3,000 to -5,000 deg·cm²·dmol⁻¹ at 235 nm) that reflect the conformational relationship between the carbonyl group and the chiral center. The alternating signs of these bands indicate conformational flexibility around the Cα-C bond and provide information about the preferred rotameric states [27].

Solvent Effects significantly influence the CD spectrum through differential solvation of the chromophores and modification of intramolecular hydrogen bonding patterns [28]. Polar protic solvents enhance the intensity of amine-related transitions through hydrogen bonding stabilization, while aromatic transitions may shift due to solvent-chromophore interactions. These solvent dependencies provide additional conformational information and validate the structural assignments derived from other spectroscopic methods.

Temperature Dependence of the CD spectrum reveals conformational dynamics and energy barriers between different conformational states [20]. Variable-temperature CD measurements can distinguish between conformational equilibria and provide thermodynamic parameters for conformational interconversion processes. The β³-amino acid backbone flexibility results in temperature-dependent Cotton effect intensities that reflect the population distributions of different conformational states.

Comparison with Related Compounds provides stereochemical correlation and validation of absolute configuration assignments [29] [30]. The CD spectra of enantiomeric forms exhibit perfect mirror-image relationships, confirming the chiral purity and absolute stereochemical assignments. Comparison with CD data from structurally related β-amino acid derivatives with known absolute configurations enables reliable stereochemical correlation through empirical sector rules and quantum mechanical calculations .

Table 5 presents the comprehensive circular dichroism spectroscopic data including wavelengths, molar ellipticities, electronic transition assignments, and stereochemical correlations that characterize the chiroptical properties of both enantiomeric forms of the target compound.

Dates

Last modified: 08-15-2023

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